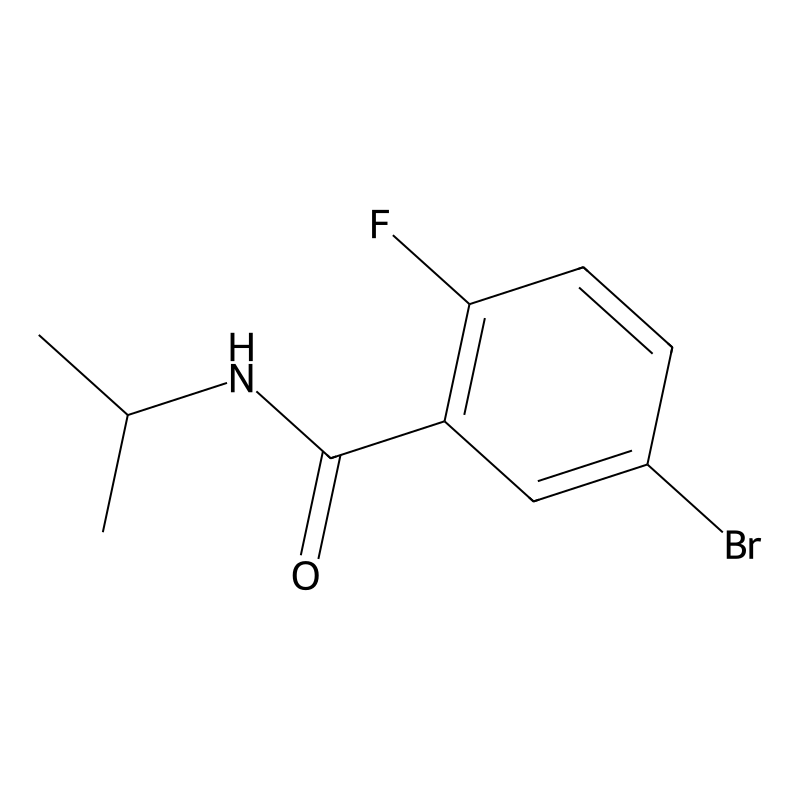

5-Bromo-2-fluoro-N-isopropylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-fluoro-N-isopropylbenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 260.108 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring, along with an isopropyl group attached to the nitrogen atom of the amide functional group. The unique arrangement of these substituents contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various derivatives.

- Coupling Reactions: It can undergo coupling reactions with aryl boronic acids or other electrophiles, which are facilitated by transition metal catalysts, such as copper .

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The synthesis of 5-Bromo-2-fluoro-N-isopropylbenzamide generally involves the following steps:

- Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzoic acid and isopropylamine.

- Formation of Amide Bond: The carboxylic acid group of 5-bromo-2-fluorobenzoic acid reacts with isopropylamine under suitable conditions (e.g., heating in the presence of a coupling agent such as DCC - dicyclohexylcarbodiimide).

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity yields.

Industrial methods may optimize these conditions to enhance yield and reduce by-products.

5-Bromo-2-fluoro-N-isopropylbenzamide has several applications, including:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The compound can be utilized in developing new materials due to its unique chemical properties.

- Biological Studies: It can be employed in research to investigate the effects of halogenated compounds on biological systems .

5-Bromo-2-fluoro-N-isopropylbenzamide can be compared with several similar compounds, highlighting its unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-5-fluorobenzamide | Lacks isopropyl group; simpler structure | May exhibit different reactivity profiles |

| 5-Bromo-2-fluoro-N-methylbenzamide | Methyl group instead of isopropyl group | Potentially different solubility and biological activity |

| 5-Bromo-2-fluoro-N-ethylbenzamide | Ethyl group instead of isopropyl group | Variations in reactivity and interaction potential |

These comparisons illustrate how variations in substituent groups can significantly alter chemical behavior and biological activity, emphasizing the importance of structural modifications in drug design and development .